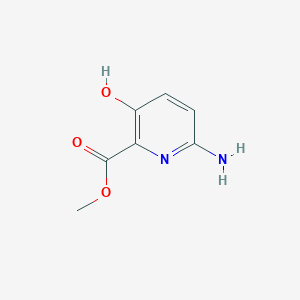

Methyl 6-amino-3-hydroxypicolinate

Description

Methyl 6-amino-3-hydroxypicolinate is a picolinic acid derivative featuring a methyl ester group, an amino substituent at position 6, and a hydroxyl group at position 3 of the pyridine ring. The hydroxyl and amino groups confer polarity and reactivity, making it a candidate for further functionalization in medicinal chemistry or materials science.

Properties

IUPAC Name |

methyl 6-amino-3-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKTYDYBWNQDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Similarity and Functional Implications

- highlights compounds with high similarity scores (e.g., 5-Bromo-6-methoxypicolinic acid, 0.93), emphasizing the importance of substituent placement for bioactivity or chemical behavior .

- The hydroxyl group in this compound may participate in hydrogen bonding, enhancing solubility and interaction with biological targets compared to halogenated analogs.

Research Findings and Practical Considerations

- Synthetic Utility : Halogenated analogs (Cl, Br) are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura), while hydroxylated derivatives may serve as intermediates for further oxidation or conjugation .

- Safety and Handling : Hydroxyl and methoxy substituents generally pose fewer hazards than halogens, though lab safety protocols (gloves, goggles) remain critical for all compounds .

- Thermal Stability : Methyl esters (e.g., ) typically exhibit higher volatility and lower melting points compared to free acids, influencing storage and processing conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.